molecular formula C13H11F3N4O2 B7019636 N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,6-naphthyridine-4-carboxamide

N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,6-naphthyridine-4-carboxamide

Cat. No.: B7019636
M. Wt: 312.25 g/mol
InChI Key: MZZLEZQASKLUTJ-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,6-naphthyridine-4-carboxamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a trifluoroethylamino group and a naphthyridine ring. It is used in various fields, including chemistry, biology, and medicine, due to its distinctive properties and reactivity.

Properties

IUPAC Name

N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,6-naphthyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2/c14-13(15,16)7-20-11(21)6-19-12(22)8-1-4-18-10-2-3-17-5-9(8)10/h1-5H,6-7H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZLEZQASKLUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CN=CC2=C1C(=O)NCC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,6-naphthyridine-4-carboxamide typically involves the reaction of 1,6-naphthyridine-4-carboxylic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,6-naphthyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,6-naphthyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,6-naphthyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) and L-glutamate-gated chloride channels (GluCls). This inhibition disrupts the normal function of these channels, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluralaner: A systemic insecticide and acaricide with a similar trifluoroethylamino group.

    Fipronil: Another GABA-antagonist insecticide with comparable potency.

Uniqueness

N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,6-naphthyridine-4-carboxamide is unique due to its specific naphthyridine ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit both GABAA and GluCls channels sets it apart from other compounds with similar functionalities.

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